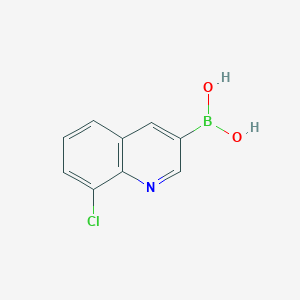

methyl 3-chloro-2-isocyanatobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-chloro-2-isocyanatobenzoate is an organic compound that is used in a variety of scientific applications. It is a colorless, crystalline solid that is highly reactive and can be used as a catalyst in organic synthesis reactions. It is also used as a reagent in the synthesis of other organic compounds and can be used as a building block for more complex molecules. In addition, it has been studied for its potential therapeutic applications, including its ability to act as an inhibitor of certain enzymes.

Scientific Research Applications

Methyl 3-chloro-2-isocyanatobenzoate has a variety of scientific research applications. It can be used as a catalyst in organic synthesis reactions, as a reagent in the synthesis of other organic compounds, and as a building block for more complex molecules. In addition, it has been studied for its potential therapeutic applications, including its ability to act as an inhibitor of certain enzymes.

Mechanism of Action

Methyl 3-chloro-2-isocyanatobenzoate acts as an inhibitor of certain enzymes by binding to the active site of the enzyme and blocking the enzyme’s catalytic activity. This inhibition is reversible and can be reversed by the addition of an appropriate substrate or by the addition of a competitive inhibitor.

Biochemical and Physiological Effects

This compound has been studied for its potential therapeutic applications, including its ability to act as an inhibitor of certain enzymes. In addition, it has been studied for its potential effects on biochemical and physiological processes, including its ability to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates, proteins, and lipids.

Advantages and Limitations for Lab Experiments

Methyl 3-chloro-2-isocyanatobenzoate has a number of advantages for use in laboratory experiments. It is highly reactive and can be used as a catalyst in organic synthesis reactions. It is also relatively inexpensive and readily available in the laboratory. However, it is highly toxic and must be handled with caution. In addition, it is volatile and can be difficult to store for long periods of time.

Future Directions

There are a number of potential future directions for research related to methyl 3-chloro-2-isocyanatobenzoate. These include further research into its potential therapeutic applications, its effects on biochemical and physiological processes, and its potential uses as a catalyst in organic synthesis reactions. In addition, further research into its mechanism of action, its toxicity, and its storage requirements could help to improve its use in laboratory experiments. Finally, further research into its potential uses as a building block for more complex molecules could help to expand its use in synthetic organic chemistry.

Synthesis Methods

Methyl 3-chloro-2-isocyanatobenzoate can be synthesized in several ways. One method is the reaction of 3-chlorobenzoic acid with methyl isocyanate in the presence of a catalyst. This reaction produces a reaction product that is a mixture of this compound and other isocyanates. Another method involves the reaction of 3-chloro-2-isocyanatobenzene with methyl isocyanate in the presence of a catalyst. This reaction produces a reaction product that is a mixture of this compound and other isocyanates.

Properties

| { "Design of the Synthesis Pathway": "The synthesis of methyl 3-chloro-2-isocyanatobenzoate can be achieved through a two-step reaction process. The first step involves the synthesis of 3-chloro-2-nitrobenzoic acid, which is then converted to the desired product through a reaction with methyl isocyanate.", "Starting Materials": [ "2-chlorobenzoic acid", "Nitric acid", "Sulfuric acid", "Methanol", "Methyl isocyanate" ], "Reaction": [ "Step 1: Synthesis of 3-chloro-2-nitrobenzoic acid", "1. Mix 2-chlorobenzoic acid, nitric acid, and sulfuric acid in a round-bottom flask.", "2. Heat the mixture to 80-90°C for 2-3 hours with constant stirring.", "3. Cool the mixture to room temperature and pour it into a beaker containing ice-cold water.", "4. Collect the yellow precipitate by filtration and wash it with water and methanol.", "5. Dry the product under vacuum to obtain 3-chloro-2-nitrobenzoic acid.", "Step 2: Conversion of 3-chloro-2-nitrobenzoic acid to methyl 3-chloro-2-isocyanatobenzoate", "1. Dissolve 3-chloro-2-nitrobenzoic acid in methanol in a round-bottom flask.", "2. Add methyl isocyanate dropwise to the solution with constant stirring.", "3. Heat the mixture to reflux for 2-3 hours.", "4. Cool the mixture to room temperature and pour it into a beaker containing ice-cold water.", "5. Collect the white precipitate by filtration and wash it with water and methanol.", "6. Dry the product under vacuum to obtain methyl 3-chloro-2-isocyanatobenzoate." ] } | |

| 113615-79-5 | |

Molecular Formula |

C9H6ClNO3 |

Molecular Weight |

211.60 g/mol |

IUPAC Name |

methyl 3-chloro-2-isocyanatobenzoate |

InChI |

InChI=1S/C9H6ClNO3/c1-14-9(13)6-3-2-4-7(10)8(6)11-5-12/h2-4H,1H3 |

InChI Key |

VWHCMMWWIRAZAC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)Cl)N=C=O |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.